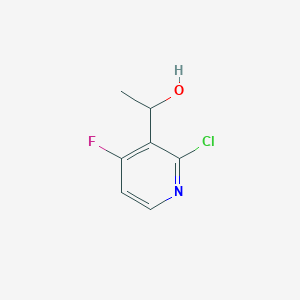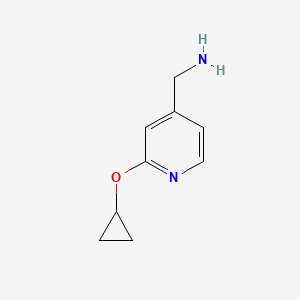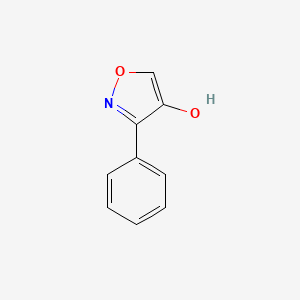
(R)-4-aminochromane-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-aminochromane-6-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a chromane ring, an amino group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminochromane-6-carboxylic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the asymmetric hydrogenation of a suitable precursor to introduce chirality, followed by functional group transformations to install the amino and carboxylic acid groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-4-aminochromane-6-carboxylic acid hydrochloride may involve large-scale asymmetric hydrogenation processes, utilizing chiral catalysts to ensure high enantiomeric purity. The subsequent steps include purification and crystallization to obtain the desired hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
®-4-aminochromane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, aldehydes, and various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, ®-4-aminochromane-6-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-4-aminochromane-6-carboxylic acid hydrochloride has potential applications as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its chiral nature is particularly important for developing drugs with high specificity and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes. Its stability and solubility as a hydrochloride salt make it suitable for large-scale applications.
Mechanism of Action
The mechanism of action of ®-4-aminochromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-aminochromane-6-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-aminochromane-6-carboxylic acid: The non-chiral version of the compound, lacking the specific interactions provided by chirality.
Chromane derivatives: Compounds with similar chromane structures but different functional groups.
Uniqueness
®-4-aminochromane-6-carboxylic acid hydrochloride is unique due to its chiral nature, which allows for specific interactions with biological targets and the ability to introduce chirality into other molecules. This makes it a valuable compound for research and industrial applications where enantiomeric purity is crucial.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
WCHNXUHUVRIZIC-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)C(=O)O |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
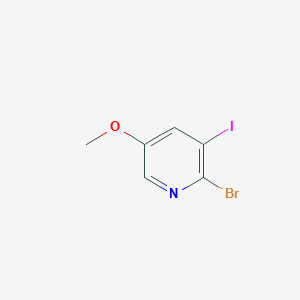
![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
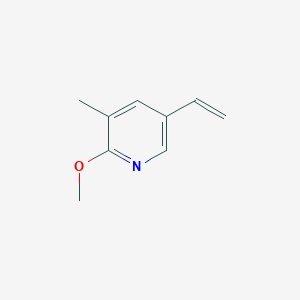
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)


